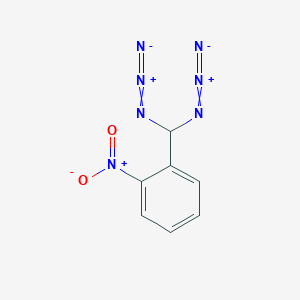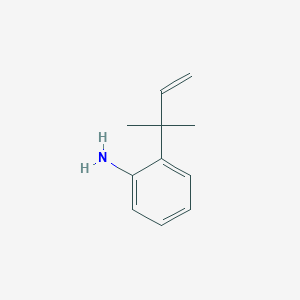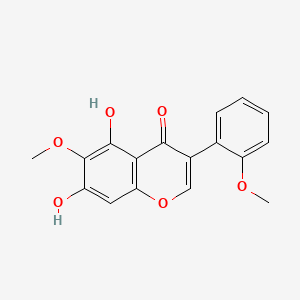![molecular formula C12H13N3O4 B14359454 Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate CAS No. 91625-92-2](/img/structure/B14359454.png)
Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate is a chemical compound with a molecular mass of 263.2498 daltons It is a type of carbamate, which is a class of compounds that are derivatives of carbamic acid
Méthodes De Préparation
The synthesis of Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate involves several steps. One common method includes the reaction of 2-(hydrazinecarbonyl)-1-benzofuran-3-ylamine with ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at a low temperature to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the ethoxy group.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carbamate group into corresponding amines and alcohols.
Applications De Recherche Scientifique
Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate can be compared with other carbamate compounds, such as:
Ethyl carbamate: A simpler carbamate with different chemical properties and applications.
Mthis compound: A similar compound with a methyl group instead of an ethyl group, which may exhibit different reactivity and biological activity.
Phenyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate: A compound with a phenyl group, which can lead to different interactions with molecular targets.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.
Propriétés
Numéro CAS |
91625-92-2 |
|---|---|
Formule moléculaire |
C12H13N3O4 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
ethyl N-[2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate |
InChI |
InChI=1S/C12H13N3O4/c1-2-18-12(17)14-9-7-5-3-4-6-8(7)19-10(9)11(16)15-13/h3-6H,2,13H2,1H3,(H,14,17)(H,15,16) |
Clé InChI |
KAVQNYKIHXVVDM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


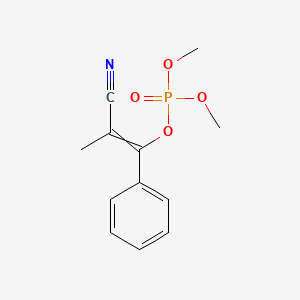
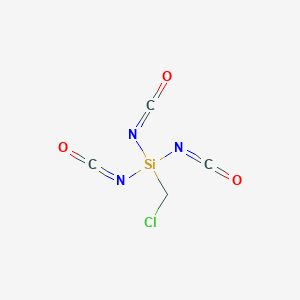

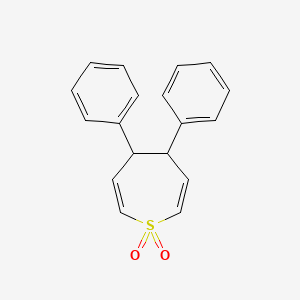
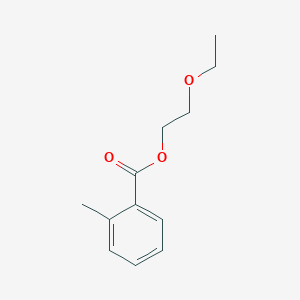
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)

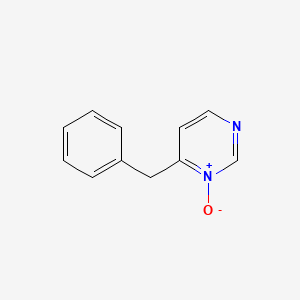
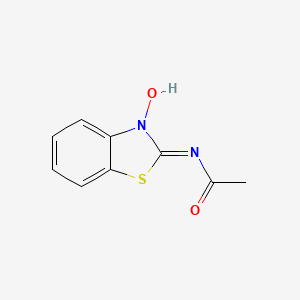
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
